![molecular formula C25H26N2O5 B2889847 6-Methoxy-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886167-09-5](/img/structure/B2889847.png)
6-Methoxy-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyrrole ring, a chromeno ring, a methoxy group, a morpholinopropyl group, and a phenyl group . Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene. It is less basic than pyridine, pyrazine, pyrimidine, and pyridazine .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, each introducing a different part of the molecule. Pyrrole compounds can be synthesized through several methods, including the Paal-Knorr Pyrrole Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole and chromeno rings are aromatic and planar, contributing to the compound’s stability .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the pyrrole ring might undergo electrophilic substitution reactions .Wissenschaftliche Forschungsanwendungen
Electron Transport Layer for Polymer Solar Cells
Research by Hu et al. (2015) introduced a novel alcohol-soluble n-type conjugated polyelectrolyte based on the diketopyrrolopyrrole (DPP) backbone, demonstrating its application as an efficient electron transport layer (ETL) in inverted polymer solar cells. This underscores the potential of structurally related compounds in enhancing the efficiency of solar energy devices Lin Hu et al., 2015.
Biodegradable Polyesteramides
Veld et al. (1992) explored the synthesis of biodegradable polyesteramides with pendant functional groups from morpholine-2,5-dione derivatives. This highlights the compound's relevance in developing environmentally friendly polymers with potential applications in medical devices and drug delivery systems P. J. I. Veld et al., 1992.
Photoluminescent Conjugated Polymers
A study by Beyerlein and Tieke (2000) on the synthesis of π-conjugated polymers containing DPP units suggests potential applications in organic optoelectronic materials due to their strong photoluminescence and good solubility. This indicates the use of similar compounds in the development of organic light-emitting diodes (OLEDs) and other photonic devices T. Beyerlein & B. Tieke, 2000.
Synthesis of Antibacterial Agents
The synthesis and evaluation of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid for topical drug delivery, as studied by Rautio et al. (2000), suggest the potential of related compounds in pharmaceutical applications, particularly in designing prodrugs for improved drug delivery J. Rautio et al., 2000.
Optoelectronic Properties
The electrochemical polymerization of N-Arylated and N-Alkylated EDOT-Substituted Pyrrolo[3,4-c]pyrrole-1,4-dione Derivatives and their influence on optical and electronic properties, as reported by Zhang et al. (2009), demonstrates the compound's utility in the field of electronic materials, particularly in the fabrication of electronic devices with specific optical properties Kai A. I. Zhang et al., 2009.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-methoxy-2-(3-morpholin-4-ylpropyl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5/c1-30-18-8-9-19-20(16-18)32-24-21(23(19)28)22(17-6-3-2-4-7-17)27(25(24)29)11-5-10-26-12-14-31-15-13-26/h2-4,6-9,16,22H,5,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLWKPBGOZHYQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=CC=C4)CCCN5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

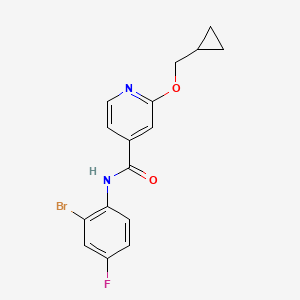
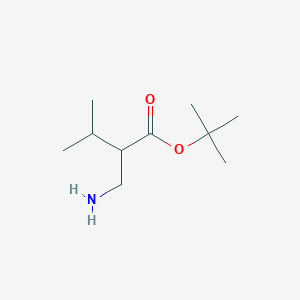
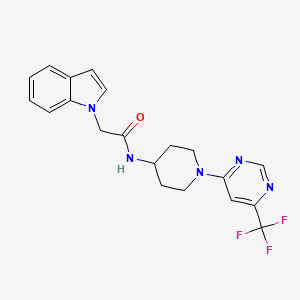
![4-fluoro-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2889767.png)
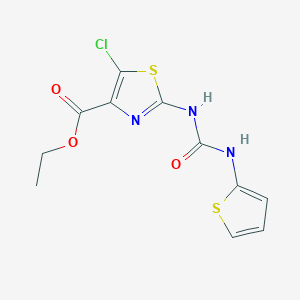
![(3As,6aR)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid](/img/structure/B2889770.png)
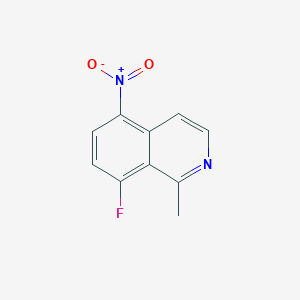
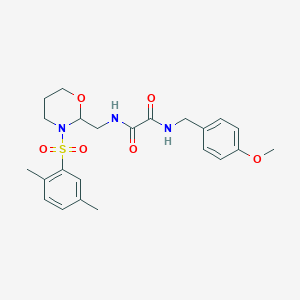
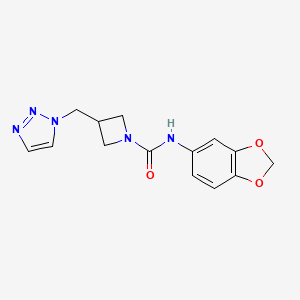

![(5Z)-5-[[2-(4-tert-butylphenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2889781.png)

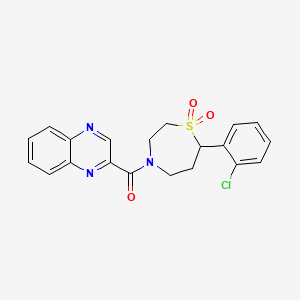
![3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B2889787.png)